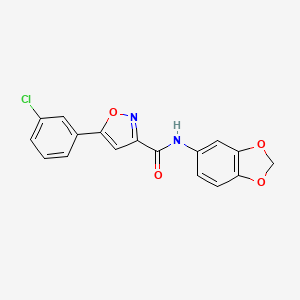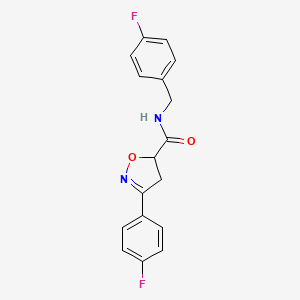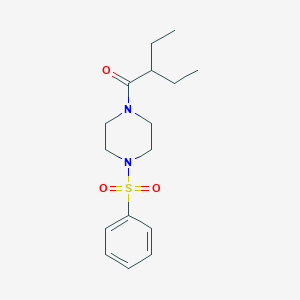
1-(2-ethylbutanoyl)-4-(phenylsulfonyl)piperazine
描述
1-(2-ethylbutanoyl)-4-(phenylsulfonyl)piperazine (also known as EPP) is a chemical compound that has been extensively studied for its potential use in scientific research. EPP is a piperazine derivative that has shown promise in a variety of applications, including as an activator of certain ion channels and as a potential therapeutic agent for neurological disorders. In
作用机制
The mechanism of action of EPP is not fully understood, but it is thought to involve the activation of certain ion channels and the modulation of neurotransmitter release. EPP has been shown to activate the TRPV1 ion channel, which is involved in pain sensation and inflammation. This activation of TRPV1 by EPP may contribute to its analgesic and anti-inflammatory effects.
EPP has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate. This modulation of neurotransmitter release may contribute to its neuroprotective effects in animal models of Parkinson's disease and stroke.
Biochemical and Physiological Effects:
EPP has a number of biochemical and physiological effects. EPP has been shown to activate the TRPV1 ion channel, which is involved in pain sensation and inflammation. This activation of TRPV1 by EPP may contribute to its analgesic and anti-inflammatory effects.
EPP has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate. This modulation of neurotransmitter release may contribute to its neuroprotective effects in animal models of Parkinson's disease and stroke.
实验室实验的优点和局限性
EPP has a number of advantages and limitations for use in lab experiments. One advantage of EPP is that it has been extensively studied and optimized for synthesis, making it suitable for use in a variety of applications. EPP also has potential as an activator of certain ion channels and as a therapeutic agent for neurological disorders.
One limitation of EPP is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments. EPP also has potential side effects that need to be carefully considered when using it in lab experiments.
未来方向
There are several future directions for research on EPP. One direction is to further investigate its mechanism of action, particularly with regard to its activation of ion channels and modulation of neurotransmitter release. This research could lead to the development of more effective and targeted therapies for pain and neurological disorders.
Another direction for research is to investigate the potential side effects of EPP and to develop strategies to mitigate these effects. This research could lead to the development of safer and more effective therapies for pain and neurological disorders.
Conclusion:
In conclusion, 1-(2-ethylbutanoyl)-4-(phenylsulfonyl)piperazine (EPP) is a chemical compound that has shown promise in a variety of scientific research applications. EPP has potential as an activator of certain ion channels and as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and to optimize its use in lab experiments.
科学研究应用
EPP has been extensively studied for its potential use in scientific research. One of the most promising applications of EPP is as an activator of certain ion channels. EPP has been shown to activate the TRPV1 ion channel, which is involved in pain sensation and inflammation. This activation of TRPV1 by EPP has potential therapeutic implications for the treatment of chronic pain and inflammatory disorders.
In addition to its potential as an ion channel activator, EPP has also been studied for its potential use as a therapeutic agent for neurological disorders. EPP has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. These findings suggest that EPP may have potential as a therapeutic agent for these and other neurological disorders.
属性
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-ethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-14(4-2)16(19)17-10-12-18(13-11-17)22(20,21)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUVJLXUMSCHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{[4-allyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4666935.png)
![N-(2-bromophenyl)-N'-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B4666948.png)
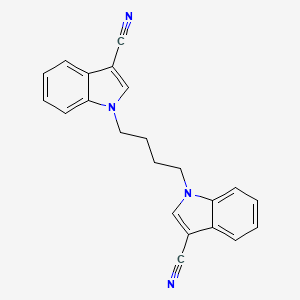
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4666953.png)
![2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4666965.png)
![ethyl N-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}glycinate](/img/structure/B4666978.png)
![3-{[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B4666984.png)
![3-[(4-bromo-3-chlorophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4666991.png)
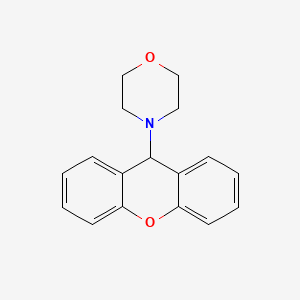
![N-[3-(1-pyrrolidinyl)propyl]-2-furamide](/img/structure/B4666996.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]isonicotinamide](/img/structure/B4667027.png)
